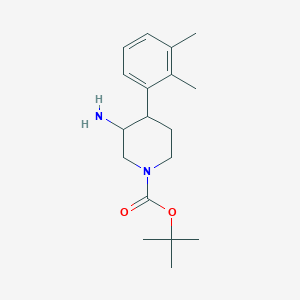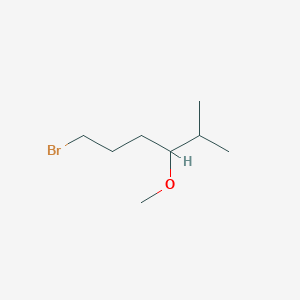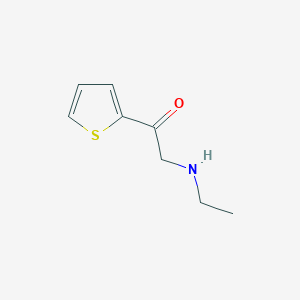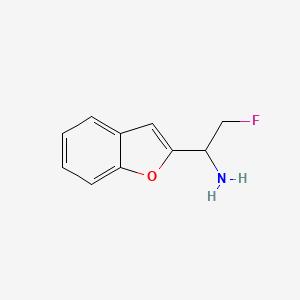
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound with the molecular formula C₈H₁₆F₂N₂ and a molecular weight of 178.22 g/mol This compound is characterized by the presence of two fluorine atoms and a pyrrolidine ring, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyrrolidine and 2,2-difluoropropan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield.
Catalysts and Reagents: Common reagents used in the synthesis include base catalysts like sodium hydride or potassium carbonate, which facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of automated systems for monitoring reaction parameters is common to maintain the desired reaction conditions.
化学反应分析
Types of Reactions
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
科学研究应用
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism of action of 2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways, including enzyme inhibition and receptor binding. The pyrrolidine ring contributes to the compound’s structural stability and facilitates its binding to target proteins.
相似化合物的比较
Similar Compounds
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but lacks the methyl group on the pyrrolidine ring.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but lacks the fluorine atoms.
Uniqueness
2,2-Difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine is unique due to the presence of both fluorine atoms and a methyl-substituted pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C8H16F2N2 |
|---|---|
分子量 |
178.22 g/mol |
IUPAC 名称 |
2,2-difluoro-3-(3-methylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2/c1-7-2-3-12(4-7)6-8(9,10)5-11/h7H,2-6,11H2,1H3 |
InChI 键 |
ZFJDAVKUGRCGFP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(C1)CC(CN)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13156702.png)

![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)


![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)



